molecular formula C12H23NO4S B11844130 Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B11844130
M. Wt: 277.38 g/mol
InChI Key: DRZYQQYXAHBTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate (CAS: 1875796-95-4) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a methylsulfonylmethyl substituent at the 3-position. Its molecular formula is C₁₂H₂₃NO₄S, with a molecular weight of 277.38 g/mol . The sulfone group (-SO₂-) confers high polarity and chemical stability, distinguishing it from related compounds.

Properties

IUPAC Name

tert-butyl 3-(methylsulfonylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-6-10(8-13)9-18(4,15)16/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZYQQYXAHBTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Mesylation Protocol

The most widely reported method involves reacting tert-butyl 3-hydroxypiperidine-1-carboxylate with MsCl in the presence of a tertiary amine base. A representative procedure includes dissolving the hydroxyl precursor in dichloromethane (DCM) under an inert atmosphere, followed by dropwise addition of MsCl at 0°C. Triethylamine (TEA) is commonly employed to neutralize HCl generated during the reaction.

Example Procedure
A solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (10.0 g, 49.7 mmol) and TEA (7.82 mL, 54.7 mmol) in DCM (60 mL) was cooled to 0°C. MsCl (4.23 mL, 54.7 mmol) was added dropwise, and the mixture stirred for 1 h. Workup involved dilution with water, phase separation, and concentration to yield the mesylated product in 100% yield.

Key Observations

  • Temperature Control : Reactions conducted at 0°C minimize side reactions such as elimination or Boc group cleavage.

  • Solvent Choice : DCM provides optimal solubility for both reactants and products, facilitating easy workup.

  • Stoichiometry : A slight excess of MsCl (1.1 equiv) ensures complete conversion of the hydroxyl group.

Alternative Bases and Catalysts

While TEA is the standard base, some protocols incorporate 4-dimethylaminopyridine (DMAP) as a catalyst to enhance reaction efficiency. For instance, a mixture of TEA (1.35 mL, 9.71 mmol) and DMAP (91 mg, 0.75 mmol) in DCM achieved 98% yield within 7 h at room temperature. DMAP accelerates the reaction by stabilizing the intermediate sulfonate ester, reducing reaction time compared to TEA-alone systems.

Optimization of Reaction Parameters

Temperature and Time Dependence

A systematic study revealed that extending the reaction time to 2 h at room temperature marginally improves yields (93–95%) compared to shorter durations. However, prolonged heating risks decomposition, necessitating a balance between completeness and side reactions.

Solvent Effects

While DCM is predominant, toluene has been explored for industrial-scale synthesis. A protocol using toluene at 0–5°C with MsCl (22.5 g) and TEA (30 g) achieved 96% yield, demonstrating the solvent’s utility in large batches. The hydrophobic environment of toluene may reduce hydrolysis of MsCl, enhancing reagent stability.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A pilot-scale synthesis dissolved tert-butyl 3-hydroxypiperidine-1-carboxylate (25 g) in toluene (250 mL) with TEA (30 g). After cooling to 0–5°C, MsCl (22.5 g) in toluene was added dropwise over 1 h, followed by 2 h stirring at room temperature. Isolation via aqueous workup and hexane trituration afforded 31 g (96%) of product, underscoring the method’s scalability.

Purity and Quality Control

Crude products often require purification via silica gel chromatography (petroleum ether/ethyl acetate). Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm structural integrity, with characteristic signals for the Boc group (δ 1.45 ppm, singlet) and mesyl moiety (δ 3.07 ppm, singlet).

Comparative Analysis of Methodologies

Parameter Standard Protocol DMAP-Catalyzed Industrial-Scale
Base TEATEA + DMAPTEA
Solvent DCMDCMToluene
Temperature 0°C → RTRT0–5°C → RT
Time 1–2 h7 h2 h
Yield 93–100%98%96%

Table 1 : Comparison of mesylation methods for tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate synthesis.

Challenges and Troubleshooting

Competing Elimination Reactions

Under basic conditions, the mesylated intermediate may undergo elimination to form a piperidine alkene. This is mitigated by maintaining low temperatures (0–5°C) and avoiding excess base.

Boc Group Stability

Although the Boc group is generally stable under mesylation conditions, prolonged exposure to acidic byproducts (e.g., HCl) can lead to deprotection. Neutralization with aqueous sodium bicarbonate during workup preserves Boc integrity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles, allowing for further functionalization of the molecule.

    Hydrolysis: The tert-butyl group can be cleaved under acidic conditions to reveal a carboxylic acid functionality.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the methylsulfonyl group.

    Acids: Used in hydrolysis reactions to remove the tert-butyl group.

Major Products

    Substituted piperidine derivatives: Formed through substitution reactions.

    Carboxylic acids: Formed through hydrolysis reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate exhibit notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's methylsulfonyl group contributes to its bioactivity, suggesting potential modifications could enhance its therapeutic efficacy.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies reveal that it can induce apoptosis in various cancer cell lines, suggesting mechanisms involving cell cycle arrest and caspase activation pathways. This activity positions it as a candidate for further development in cancer therapeutics .

Neuroprotective Effects
Emerging research points to neuroprotective benefits associated with this compound, indicating potential applications in treating neurodegenerative diseases. The ability to mitigate oxidative stress in neuronal cells is a promising area for future investigations.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. Its functional groups allow for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The methylsulfonyl group can participate in nucleophilic attacks, facilitating the synthesis of more complex molecules.
  • Esterification and Hydrolysis : The carboxylate moiety can undergo esterification reactions, making it useful for generating esters with diverse properties.
  • Coupling Reactions : The compound can engage in coupling reactions, which are essential in constructing larger molecular frameworks .

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to elucidate how modifications to the structure of this compound influence its biological activity. Understanding these relationships is crucial for optimizing the compound's therapeutic potential and minimizing side effects.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. This suggests significant potential for developing new antimicrobial agents based on this compound.

Case Study: Anticancer Activity

Another investigation into the anticancer effects revealed that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines. The IC50 values indicated potent inhibitory effects on cancer proliferation, linking the observed effects to apoptosis induction through specific biochemical pathways .

Mechanism of Action

The specific mechanism of action of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is not well-documented. the presence of the methylsulfonyl group suggests it could play a role in targeted delivery or controlled release of a drug molecule. The compound’s reactivity and functional groups may interact with molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Substituent at Piperidine 3-Position Molecular Formula Key Functional Groups Applications/Reactivity Reference
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate -CH₂SO₂CH₃ C₁₂H₂₃NO₄S Sulfone, tert-butyl carbamate Intermediate for drug discovery; stable under basic conditions
Tert-butyl 3-(methyl(7-(trifluoromethyl)-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate (6g) -N(CH₃)(pyrimidoindole-CF₃) C₂₃H₂₈F₃N₅O₂ Trifluoromethyl, pyrimidoindole Chiral stationary phases in HPLC; aromatic interactions critical
Tert-butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate -CH₂OSO₂CH₃ C₁₂H₂₃NO₅S Sulfonate ester Reactive intermediate for nucleophilic substitution
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate -OH C₁₀H₁₉NO₃ Hydroxyl Stereochemical studies; hydrogen-bonding interactions
Tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate -CH₂NH(C₆H₄NH₂) C₁₈H₂₇N₃O₂ Primary amine Potential for further functionalization (e.g., acylation)

Physicochemical and Spectroscopic Properties

  • Polarity : The sulfone group in the target compound increases polarity compared to trifluoromethyl (6g) or hydroxyl derivatives. This is reflected in TLC retention factors (e.g., Rf = 0.23 for a nitro-substituted analog in hexane:ethyl acetate = 9:1 ).
  • Spectroscopy :
    • 1H-NMR : Protons adjacent to the sulfone group (e.g., -CH₂SO₂-) are deshielded, appearing as distinct multiplets δ 2.8–3.5 ppm.
    • ESI-MS : Molecular ion peak at m/z 277.38 (M+H⁺) confirms the molecular weight .

Biological Activity

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate, a compound with significant medicinal potential, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure and Weight:

  • Molecular Formula: C12_{12}H19_{19}N1_{1}O4_{4}S
  • Molecular Weight: 279.35 g/mol
  • InChI Key: WLAZHMYDLUILKR-VIFPVBQESA-N

The compound features a piperidine core substituted with a tert-butyl group and a methylsulfonyl moiety, contributing to its unique reactivity and biological profile.

Synthesis Overview

The synthesis of this compound typically involves the reaction of (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of triethylamine as a base. The following table summarizes the synthesis conditions:

StepReagentsConditionsYield
1(S)-tert-butyl-3-hydroxypiperidine, methanesulfonyl chlorideDCM, 0°C, 1h100%
2(S)-tert-butyl-3-hydroxypiperidine, triethylamineToluene, 0°C to room temp26.8 g

This compound exhibits various biological activities that are primarily attributed to its structural components:

  • Anticancer Activity:
    • Studies have indicated that compounds with similar piperidine structures can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, related compounds have shown to suppress tumor growth in xenograft models by modulating cell cycle regulators such as cyclin-dependent kinases (CDKs) .
  • Neuroprotective Effects:
    • Some derivatives of piperidine have been studied for their neuroprotective properties, potentially acting on histamine receptors or modulating neurotransmitter levels . This suggests that this compound may also possess neuroprotective capabilities.
  • Anti-inflammatory Properties:
    • The methylsulfonyl group is known for its anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • A study demonstrated that piperidine derivatives could significantly reduce the viability of glioblastoma cells through apoptosis induction and cell cycle arrest .
  • Another investigation into sulfonamide-containing piperidines revealed their potential in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress markers .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1: Formation of the piperidine core via nucleophilic substitution or ring-closing reactions. For example, tert-butyl carbamate derivatives are often used to introduce the tert-butyloxycarbonyl (Boc) protecting group .
  • Step 2: Functionalization at the 3-position of piperidine. The methylsulfonylmethyl group can be introduced via alkylation using methylsulfonylmethyl halides or Mitsunobu reactions with methylsulfonylmethanol .
  • Optimization: Use anhydrous solvents (e.g., DMF or dichloromethane), controlled temperatures (0–20°C), and catalysts like DMAP or triethylamine to enhance regioselectivity and reduce side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the structure, with distinct peaks for the tert-butyl group (~1.4 ppm, singlet) and methylsulfonyl protons (~3.0 ppm, singlet) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C12_{12}H23_{23}NO4_4S) .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1300–1150 cm1^{-1}) functional groups .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the piperidine ring be addressed?

Regioselectivity in piperidine derivatives is influenced by steric and electronic factors. Strategies include:

  • Protecting Group Strategy: The Boc group directs substitution to the least sterically hindered position (e.g., 3-position over 2- or 4-positions) .
  • Catalytic Control: Use transition-metal catalysts (e.g., CuI in click chemistry) to favor specific sites .
  • Computational Modeling: DFT calculations predict reactive sites by analyzing electron density and orbital interactions .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

  • Solubility Testing: Systematically test in solvents (e.g., DMSO, THF, water) under controlled pH and temperature. For example, tert-butyl derivatives are typically soluble in polar aprotic solvents but insoluble in water .
  • Stability Studies: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolytic instability of the Boc group in acidic/basic conditions may explain discrepancies .
  • Cross-Validation: Compare results with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates with sulfonyl groups) .

Q. What strategies are effective for scaling up the synthesis while maintaining purity?

  • Process Optimization: Replace batch reactions with flow chemistry to improve heat/mass transfer and reduce side products .
  • Crystallization: Use solvent-antisolvent pairs (e.g., EtOAc/heptane) to isolate high-purity crystals .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can the compound’s potential biological activity be explored methodically?

  • Target Identification: Perform molecular docking studies against protein databases (e.g., PDB) to predict interactions with enzymes or receptors .
  • In Vitro Assays: Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) at varying concentrations (1–100 µM) .
  • SAR Studies: Synthesize analogs (e.g., varying sulfonyl groups) to correlate structural features with bioactivity .

Data Contradiction and Validation

Q. How should researchers address the lack of comprehensive toxicity data for this compound?

  • Provisional Assessment: Use read-across methods with structurally similar compounds (e.g., tert-butyl sulfonamide derivatives) to estimate acute toxicity (LD50_{50}) and ecotoxicity .
  • In Silico Tools: Apply QSAR models (e.g., OECD Toolbox) to predict hazards based on molecular descriptors .
  • Pilot Studies: Conduct limited in vivo testing (e.g., zebrafish embryo toxicity) to validate predictions .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
Boc ProtectionCarbamate FormationBoc2_2O, DMAP, DCM, 0°C → RT85–90
SulfonylmethylationAlkylationMsCH2_2Br, NaH, DMF, 0°C70–75
DeprotectionAcidolysisTFA/DCM (1:1), RT, 2h95

Table 2: Analytical Data for Characterization

TechniqueKey Peaks/DataSignificance
1^1H NMR1.4 ppm (s, 9H, tert-butyl), 3.0 ppm (s, 3H, SO2_2CH3_3)Confirms substituents
HRMS[M+H]+ = 302.1423Validates molecular formula
IR1700 cm1^{-1} (C=O), 1150 cm1^{-1} (S=O)Functional group verification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.